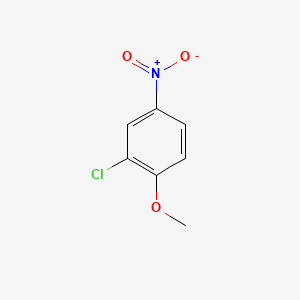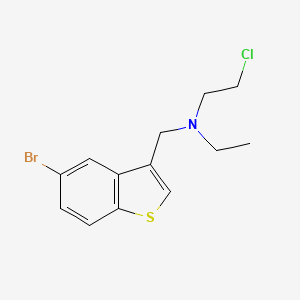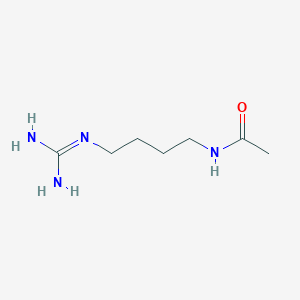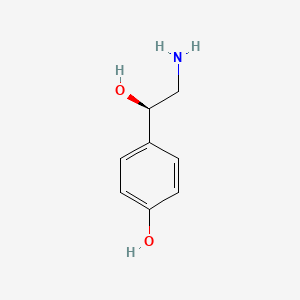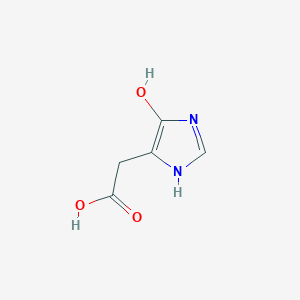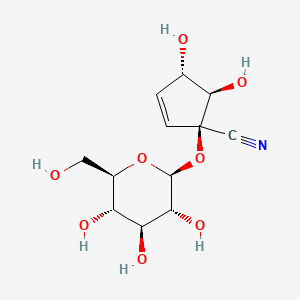![molecular formula C31H51NO8 B1210728 2-[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1210728.png)
2-[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde is a natural product found in Micromonospora cinerea and Micromonospora with data available.
科学的研究の応用
Synthesis Methods and Intermediates
Synthesis of Long-Chain Polypropionates
A study by Ancerewicz and Vogel (1996) outlines a method involving acidic condensation and hydroboration, leading to various intermediates, such as methyl 4-[1'-(3",5"-dimethylfuran-2"-yl)ethyl]-3,3-dimethoxy-6-exo-[(2-methoxy)ethoxy]-1,5-endo-dimethyl-7-oxabicyclo[2.2.1]heptane-2-endo-carboxylate. This process represents a new approach to synthesizing long-chain polypropionates using Diels-Alder monoadditions (Ancerewicz & Vogel, 1996).
Formation of DNA Adducts
Wang et al. (2000) identified stable acetaldehyde DNA adducts, such as N(2)-ethylidenedeoxyguanosine. This research provides insights into the interaction of acetaldehyde with DNA, important for understanding its mutagenic and carcinogenic properties (Wang et al., 2000).
Heterocyclic Chemistry Applications
Bialy and Gouda (2011) explored the use of cyanoacetamide for synthesizing heterocyclic compounds, demonstrating the versatility of acetaldehyde derivatives in organic synthesis and drug development (Bialy & Gouda, 2011).
Cyclization and Chemical Transformations
Prins-Type Cyclization of Oxonium Ions
Fráter, Müller, and Kraft (2004) discussed the Prins cyclization, involving aldehydes and homoallylic alcohols, which can be applied to synthesize tetrahydro-2H-pyran and tetrahydrofuran derivatives. This illustrates the compound's role in creating complex molecular structures (Fráter, Müller, & Kraft, 2004).
Synthesis of Heteroaryl Substituted Enamines
Antončopar, Stanovnik, and Tišler (1996) studied the reactivity of methyl groups with N, N-dimethylformamide dimethyl acetal, converting enamines to oximes and then to acetonitriles. This research highlights the chemical transformations using acetaldehyde derivatives (Antončopar, Stanovnik, & Tišler, 1996).
Applications in Multifunctionalized Building Blocks
Peng, Zhao, and Zhu (2006) explored the use of ethyl 3-bromodifluoromethyl-3-benzyloxy-acrylate for introducing difluoromethene subunits into hydroxy esters. This research demonstrates the use of acetaldehyde derivatives as building blocks in synthetic applications (Peng, Zhao, & Zhu, 2006).
特性
分子式 |
C31H51NO8 |
|---|---|
分子量 |
565.7 g/mol |
IUPAC名 |
2-[6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C31H51NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,13-14,19-24,26-27,29-31,35,37H,9,12,15-17H2,1-8H3 |
InChIキー |
OBUIQEYZGMZXPJ-UHFFFAOYSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C |
正規SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C |
同義語 |
antibiotic M-4365 G2 de-epoxy rosamicin de-epoxy rosamicin phosphate de-epoxy rosamicin sulfate de-epoxy rosamicin tartrate, (R-(R*,R*))-isomer de-epoxy rosamicin, (12Z)-isomer de-epoxy rosamicin, dodecysulfate-(12E)-isomer de-epoxy rosamicin, octadecanoate-(12E)-isomer de-epoxy rosamicin, potassium dihydrogen phosphate M-4365G2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



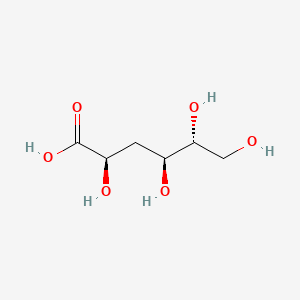
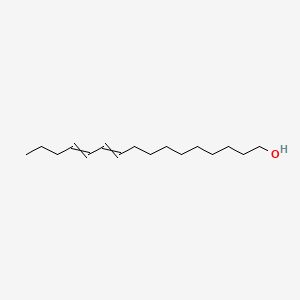

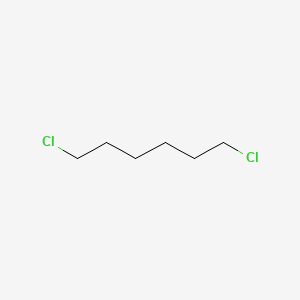
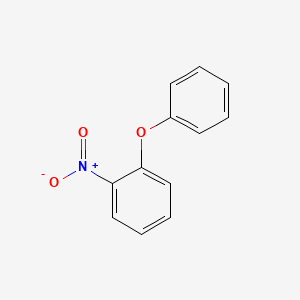

![1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1210654.png)
